![molecular formula C12H13ClF3NO4S B1387661 ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine CAS No. 1242095-23-3](/img/structure/B1387661.png)
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine
Overview
Description
The compound is a derivative of valine, an essential amino acid, that has been modified with a sulfonyl group attached to a 4-chloro-3-trifluoromethylphenyl moiety . This suggests that it might be used in the synthesis of peptides or other bioactive molecules.
Molecular Structure Analysis
The molecular structure of this compound would likely feature a valine backbone with a sulfonyl group attached to the alpha carbon. This sulfonyl group would then be connected to a phenyl ring substituted with a chloro group at the 4-position and a trifluoromethyl group at the 3-position .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group on the valine moiety. The sulfonyl group could potentially act as a leaving group in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .
Future Directions
Mechanism of Action
Target of Action
Related compounds have been shown to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that related compounds have been shown to act as antagonists of the calcitonin gene-related peptide (cgrp) receptor . CGRP is a neurotransmitter involved in pain transmission, and blocking its receptor can alleviate pain.
Biochemical Pathways
The related compound 4-chloro-3-(trifluoromethyl)phenyl isocyanate has been used in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones , suggesting potential involvement in thiooxazolidinone pathways.
Result of Action
They have been found to relieve pain in both peripheral and centrally mediated pain systems .
Action Environment
It’s worth noting that the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of fluorine-containing compounds .
properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO4S/c1-6(2)10(11(18)19)17-22(20,21)7-3-4-9(13)8(5-7)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSDVRVGWMUAPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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